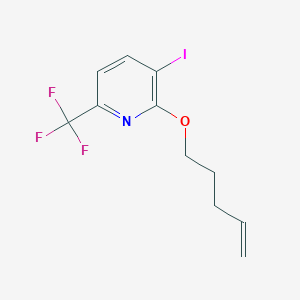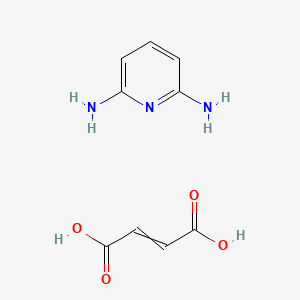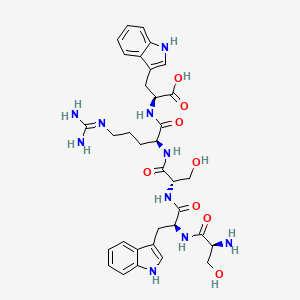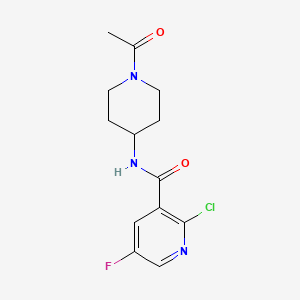
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and a pentenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-iodo-6-trifluoromethylpyridine.
Nucleophilic Substitution: The chlorine atom is replaced by a pentenoxy group through a nucleophilic substitution reaction. This is achieved by reacting 2-chloro-3-iodo-6-trifluoromethylpyridine with 4-penten-1-ol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine can undergo various chemical reactions, including:
Oxidation: The pentenoxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to aldehydes.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Epoxides or aldehydes depending on the oxidizing agent used.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Pentenoxy)-3-chloro-6-trifluoromethylpyridine: Similar structure but with a chlorine atom instead of iodine.
2-(4-Pentenoxy)-3-bromo-6-trifluoromethylpyridine: Similar structure but with a bromine atom instead of iodine.
2-(4-Pentenoxy)-3-fluoro-6-trifluoromethylpyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, bromine, or fluorine. This can lead to different biological activities and chemical reactivities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920334-65-2 |
|---|---|
Formule moléculaire |
C11H11F3INO |
Poids moléculaire |
357.11 g/mol |
Nom IUPAC |
3-iodo-2-pent-4-enoxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11F3INO/c1-2-3-4-7-17-10-8(15)5-6-9(16-10)11(12,13)14/h2,5-6H,1,3-4,7H2 |
Clé InChI |
LYIPGVVLIRDXGZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCOC1=C(C=CC(=N1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)

![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)




![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)


![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
